molecular formula C10H15N5 B15048077 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15048077
M. Wt: 205.26 g/mol
InChI Key: WWTGKHLTMXQZFB-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features two pyrazole rings, making it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13)

InChI Key

WWTGKHLTMXQZFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-ethyl-4-chloropyrazole: Similar in structure but contains a chlorine atom.

    1-Methyl-3-ethyl-5-aminopyrazole: Contains an amino group instead of a methyl group.

    1-Methyl-3-ethyl-4-hydroxypyrazole: Contains a hydroxyl group.

Uniqueness

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C12H18N4C_{12}H_{18}N_4, with a molecular weight of approximately 218.3 g/mol. Its structure features a pyrazole moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.3 g/mol
IUPAC NameThis compound
SMILESCCN1C=C(C(=N1)C)CN(C)C

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, in vitro evaluations have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds exhibited IC50 values ranging from 10 to 50 µM.
  • Liver Cancer (HepG2) : Notable antiproliferative effects were recorded with IC50 values around 26 µM for specific derivatives .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
N-(Pyrazolyl)-methyl derivativeMDA-MB-23110
Ethyl-pyrazole derivativeHepG226
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that some compounds can significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6.

For example, compounds were reported to reduce TNF-α levels by up to 85% at concentrations of 10 µM, demonstrating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

Compound NameCytokine TargetInhibition (%) at 10 µM
Pyrazole derivative ATNF-α85
Pyrazole derivative BIL-693

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets and pathways. The pyrazole moiety can modulate enzyme activity and receptor interactions, leading to altered signaling pathways that contribute to both anticancer and anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Liver Cancer : A study involving a new pyrazole derivative showed significant tumor reduction in animal models of liver cancer after treatment over a period of four weeks.
  • Case Study on Inflammatory Diseases : Another study assessed the effectiveness of a pyrazole compound in reducing symptoms in models of rheumatoid arthritis, showing marked improvement in inflammation markers.

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